molecular formula C10H12N2O B12877885 2-(Aminomethyl)-7-ethylbenzo[d]oxazole

2-(Aminomethyl)-7-ethylbenzo[d]oxazole

Cat. No.: B12877885
M. Wt: 176.21 g/mol
InChI Key: IOVGVZIIMUAWOS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7-ethylbenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with ethyl bromoacetate, followed by cyclization under acidic conditions . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-7-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Aminooxazole: Similar in structure but contains an additional amino group, making it more reactive in certain chemical reactions.

    2-Aminothiazole: Contains a sulfur atom instead of oxygen, leading to different chemical and biological properties.

Uniqueness

2-(Aminomethyl)-7-ethylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new molecules with tailored functionalities.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(7-ethyl-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C10H12N2O/c1-2-7-4-3-5-8-10(7)13-9(6-11)12-8/h3-5H,2,6,11H2,1H3

InChI Key

IOVGVZIIMUAWOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)CN

Origin of Product

United States

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